Bulleyaconitine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

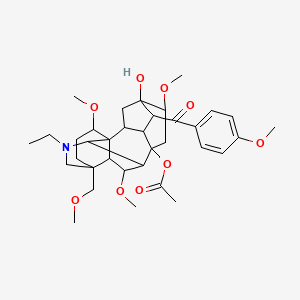

Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China . This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety effects . It has been used in clinical practice since the 1980s for the treatment of chronic pain associated with musculoskeletal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bulleyaconitine A involves several steps, including extraction from the Aconitum bulleyanum plant and subsequent chemical modifications . The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the product as a white amorphous powder .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Aconitum bulleyanum plant, followed by purification and chemical modification processes . The preparation method comprises four steps: extraction, purification, chemical modification, and final product formulation .

Chemical Reactions Analysis

Types of Reactions: Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include anhydrous sodium sulfate, methanol, ethanol, chloroform, and ether . The reactions are typically carried out under controlled conditions, such as reduced pressure and specific temperature ranges.

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced analgesic and anti-inflammatory properties . These derivatives are characterized by their chemical structures using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Scientific Research Applications

Bulleyaconitine A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of diterpene alkaloids . In biology, it is used to study the mechanisms of pain and inflammation . In medicine, it is used as an analgesic and anti-inflammatory agent for the treatment of chronic pain and rheumatological disorders . In industry, it is used in the formulation of pharmaceutical products .

Mechanism of Action

Bulleyaconitine A exerts its effects by blocking voltage-gated sodium channels in dorsal root ganglion neurons . This action inhibits the transmission of pain signals and reduces inflammation . The compound also modulates the activity of protein kinase C and spinal microglia, which are involved in the development of chronic pain . Additionally, this compound inhibits the release of prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Bulleyaconitine A is unique among diterpene alkaloids due to its potent analgesic and anti-inflammatory effects with minimal psychological dependence and organ toxicity . Similar compounds include aconitine, mesaconitine, and hypaconitine, which are also derived from Aconitum plants . these compounds often have higher toxicity and a greater risk of addiction compared to this compound .

Properties

Molecular Formula |

C35H49NO9 |

|---|---|

Molecular Weight |

627.8 g/mol |

IUPAC Name |

[11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3 |

InChI Key |

YRECILNLFWZVRM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

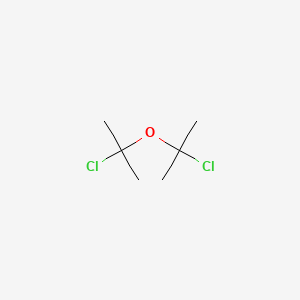

Pictograms |

Acute Toxic |

Synonyms |

ulleyaconitine A bulleyaconitine-A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)